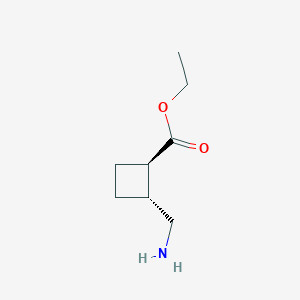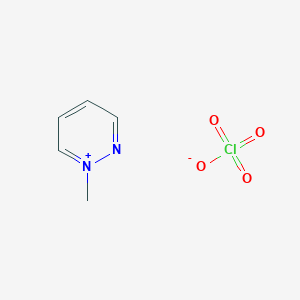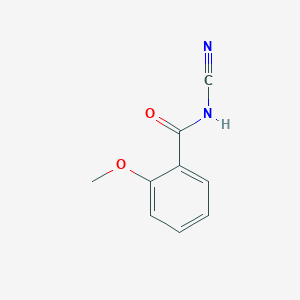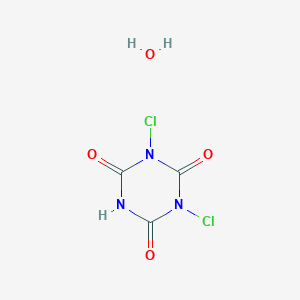
Trione monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trione monohydrate, also known as ninhydrin, is an organic compound with the chemical formula C₉H₆O₄·H₂O. It is a stable, hydrated product of indane-1,2,3-trione, where two hydroxyl groups at the C-2 position are flanked by two carbonyl groups. Ninhydrin is widely used in various fields, including organic chemistry, biochemistry, analytical chemistry, and forensic sciences .
準備方法
Synthetic Routes and Reaction Conditions: Ninhydrin can be synthesized through the oxidation of indane-1,2,3-trione. The reaction involves the use of oxidizing agents such as potassium permanganate or chromic acid under controlled conditions. The reaction typically takes place in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods: In industrial settings, ninhydrin is produced by the oxidation of indane-1,2,3-trione using large-scale oxidizing agents. The process involves continuous monitoring of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization and dried to obtain ninhydrin monohydrate .
化学反応の分析
Types of Reactions: Ninhydrin undergoes various types of chemical reactions, including:
Oxidation: Ninhydrin can be oxidized to form indane-1,2,3-trione.
Reduction: Reduction of ninhydrin leads to the formation of hydrindantin.
Substitution: Ninhydrin reacts with primary amines and amino acids to form Ruhemann’s purple, a deep blue or purple derivative
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromic acid in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an organic solvent.
Substitution: Primary amines or amino acids in an aqueous or ethanolic medium.
Major Products Formed:
Oxidation: Indane-1,2,3-trione.
Reduction: Hydrindantin.
Substitution: Ruhemann’s purple
科学的研究の応用
Ninhydrin has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the qualitative and quantitative analysis of amino acids and peptides.
Biology: Utilized in the detection and analysis of proteins and amino acids in biological samples.
作用機序
Ninhydrin exerts its effects through its strong electrophilic nature. It reacts with nucleophiles such as ammonia, amines, and amino acids. The central carbonyl group of ninhydrin is highly reactive towards nucleophiles, leading to the formation of condensation products like Ruhemann’s purple. This reaction is the basis for its use in amino acid analysis and fingerprint detection .
類似化合物との比較
Ninhydrin is unique due to its stable hydrated form and its ability to form highly colored derivatives upon reaction with amines. Similar compounds include:
Indane-1,2,3-trione: The dehydrated form of ninhydrin, which is more reactive due to the absence of hydroxyl groups.
Hydrindantin: The reduced form of ninhydrin, used in specific analytical applications.
Ninhydrin stands out for its stability and versatility in various chemical and analytical applications, making it a valuable tool in scientific research and industry .
特性
CAS番号 |
64269-52-9 |
|---|---|
分子式 |
C3H3Cl2N3O4 |
分子量 |
215.98 g/mol |
IUPAC名 |
1,3-dichloro-1,3,5-triazinane-2,4,6-trione;hydrate |
InChI |
InChI=1S/C3HCl2N3O3.H2O/c4-7-1(9)6-2(10)8(5)3(7)11;/h(H,6,9,10);1H2 |
InChIキー |
SWOFOJZAHOFLLI-UHFFFAOYSA-N |
正規SMILES |
C1(=O)NC(=O)N(C(=O)N1Cl)Cl.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[cyclohexane-1,3'-[3H]imidazo[2,1-a]isoindole]-2',5'-dione](/img/structure/B14500161.png)

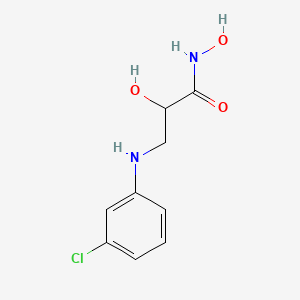
![3-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid](/img/structure/B14500191.png)
![4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14500192.png)

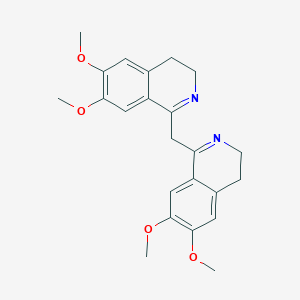
![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)
